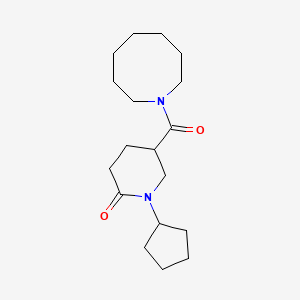
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone, commonly known as CPP-ACP, is a complex of casein phosphopeptides (CPP) and amorphous calcium phosphate (ACP). CPP-ACP is a bioactive compound that has been extensively studied due to its potential applications in the field of dentistry. CPP-ACP has been shown to have a number of beneficial effects on oral health, including remineralization of enamel, prevention of dental caries, and reduction of dentinal hypersensitivity.
Mecanismo De Acción
The mechanism of action of 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP is complex and multifaceted. This compound-ACP works by binding to the surface of dental enamel, forming a protective layer that helps to prevent demineralization and promote remineralization. This compound-ACP also inhibits the growth of cariogenic bacteria, which are responsible for the development of dental caries.
Biochemical and Physiological Effects
This compound-ACP has a number of biochemical and physiological effects on the oral cavity. These include the promotion of remineralization of enamel, inhibition of bacterial growth, and reduction of dentinal hypersensitivity. This compound-ACP has also been shown to have a positive effect on the oral microbiome, promoting the growth of beneficial bacteria and reducing the incidence of harmful bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP has a number of advantages for use in lab experiments. It is a well-characterized compound that is easy to synthesize and purify. This compound-ACP is also stable and can be stored for extended periods of time without degradation. However, one limitation of this compound-ACP is that it can be difficult to work with due to its complex structure and properties.
Direcciones Futuras
There are a number of potential future directions for research on 5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP. One area of focus is the development of new formulations and delivery methods for this compound-ACP, which could improve its effectiveness and ease of use. Another area of research is the investigation of the potential applications of this compound-ACP in other areas of medicine, such as bone regeneration and wound healing. Finally, further studies are needed to elucidate the precise mechanism of action of this compound-ACP and to better understand its effects on the oral microbiome.
Métodos De Síntesis
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP is synthesized by combining casein phosphopeptides and amorphous calcium phosphate in a specific ratio. The synthesis process involves a number of steps, including purification and drying, to ensure that the final product is of high quality and purity.
Aplicaciones Científicas De Investigación
5-(1-azocanylcarbonyl)-1-cyclopentyl-2-piperidinone-ACP has been the subject of numerous scientific studies, which have demonstrated its effectiveness in a range of applications. One of the most significant applications of this compound-ACP is in the prevention and treatment of dental caries. This compound-ACP has been shown to reduce the incidence of dental caries by remineralizing enamel and reducing the growth of cariogenic bacteria.
Propiedades
IUPAC Name |
5-(azocane-1-carbonyl)-1-cyclopentylpiperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O2/c21-17-11-10-15(14-20(17)16-8-4-5-9-16)18(22)19-12-6-2-1-3-7-13-19/h15-16H,1-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDNUYATYZNZDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2CCC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B6053747.png)
![3-[1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]-1-propanol](/img/structure/B6053763.png)
![1-[2-(2-methoxyphenoxy)-3-pyridinyl]-N-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6053769.png)
![N-(4-butoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propanamide](/img/structure/B6053771.png)
![3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6053772.png)
![3-{[5-(3-hydroxybenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B6053776.png)
![8H-[1,2,4]triazolo[5',1':2,3]pyrimido[5,4-d][1,2]diazepin-6-ol](/img/structure/B6053779.png)
![2-[(4,6-dimethyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)thio]methyl}-4(1H)-pyrimidinone](/img/structure/B6053792.png)
![[1-(1H-benzimidazol-5-ylcarbonyl)-3-benzyl-3-piperidinyl]methanol](/img/structure/B6053797.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053804.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6053827.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(3-pyridinylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6053834.png)
![7-(cyclohexylmethyl)-2-[(2-ethyl-5-pyrimidinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6053842.png)
![5-[(4-benzyl-1-piperidinyl)carbonyl]-1-cycloheptyl-2-piperidinone](/img/structure/B6053855.png)
